Sulbenicillin (disodium)
Description
Historical Trajectory and Scientific Development of Semi-Synthetic Penicillins
The development of Sulbenicillin (B1681181) is rooted in the broader history of antibiotic discovery and the strategic evolution of the penicillin family. Its existence is a direct result of decades of research aimed at overcoming the limitations of the original penicillin molecule.
Evolution within the Beta-Lactam Antibiotic Class
The era of antibiotics began with Alexander Fleming's 1928 discovery of penicillin, a natural product of the Penicillium mold. wikipedia.orgreactgroup.org Following its purification and large-scale production during World War II, penicillin revolutionized medicine. acs.org However, the limitations of the first-generation penicillin G, such as its narrow spectrum of activity and susceptibility to bacterial enzymes (penicillinases), quickly became apparent. eupati.eu
This spurred the evolution of the beta-lactam antibiotic class. nih.govnih.gov A pivotal breakthrough occurred in 1957 with the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), by researchers at Beecham Research Laboratories. researchgate.netwikipedia.org This discovery was monumental as it provided the chemical foundation for creating "semi-synthetic" penicillins. By attaching different side chains to the 6-APA core, scientists could design new molecules with improved characteristics, such as resistance to enzymatic degradation, stability in acidic environments, and a broader spectrum of activity. wikipedia.org This innovation led to the development of various penicillin subgroups, including aminopenicillins (e.g., ampicillin) and antipseudomonal penicillins, the class to which Sulbenicillin belongs. patsnap.comwikipedia.org
Table 1: Key Milestones in the Development of Penicillins
| Year | Milestone | Significance |
|---|---|---|
| 1928 | Alexander Fleming discovers penicillin's antibacterial effect. wikipedia.orgreactgroup.org | Marks the beginning of the antibiotic era. |
| 1940 | Howard Florey and Ernst Chain purify penicillin. acs.orgwikipedia.org | Enables the first clinical trials and therapeutic use. |
| 1945 | Dorothy Hodgkin determines the chemical structure of penicillin. wikipedia.org | Paves the way for understanding its mechanism and for chemical modification. |
| 1957 | Isolation of 6-aminopenicillanic acid (6-APA). wikipedia.org | Provides the core structure for creating a wide range of semi-synthetic penicillins. |
| 1961 | Introduction of ampicillin (B1664943). wikipedia.org | Represents a major development in broad-spectrum semi-synthetic penicillins. |
Early Research Initiatives and Contributions to Antimicrobial Discovery
The path from natural penicillin to advanced semi-synthetic compounds like Sulbenicillin was driven by concerted research initiatives in both academic and industrial laboratories. nih.gov Early work at Oxford University by a team including Howard Florey and Ernst Chain was crucial for developing methods to cultivate the mold, extract, and purify penicillin for initial trials. wikipedia.org
Following the war, research focused on overcoming the rise of resistant bacteria, particularly penicillinase-producing Staphylococcus aureus. The primary goal was to modify the penicillin structure to create agents with enhanced efficacy and a wider range of action. eupati.eu The synthesis of Sulbenicillin is a direct outcome of this research paradigm. It was prepared through the condensation of 6-aminopenicillanic acid (6-APA) with D(-)-α-sulfophenylacetyl chloride. researchgate.net Early fundamental studies established its potent in vitro activity against a range of Gram-positive and Gram-negative bacteria and compared its performance against other semi-synthetic penicillins like carbenicillin (B1668345), particularly in the context of infections caused by Pseudomonas aeruginosa and Klebsiella pneumoniae. jst.go.jpdoi.org
Fundamental Academic Significance and Principal Research Avenues
Sulbenicillin remains a relevant compound in academic research for exploring the fundamental principles of antibiotic action and the complex challenge of bacterial resistance.
Foundational Role in Antimicrobial Mechanisms Exploration
Sulbenicillin serves as a classic model for studying the mechanism of action of beta-lactam antibiotics. google.com Its bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall. patsnap.compatsnap.comechemi.com The process involves several key steps:
Target Binding : Sulbenicillin, like all penicillins, targets and covalently binds to Penicillin-Binding Proteins (PBPs). patsnap.comresearchgate.netyoutube.com PBPs are bacterial enzymes, specifically transpeptidases, essential for the final steps of peptidoglycan synthesis.
Inhibition of Cross-linking : By binding to the active site of PBPs, Sulbenicillin inactivates them, preventing the cross-linking of peptidoglycan strands. patsnap.comnih.gov
Cell Lysis : The inhibition of peptidoglycan synthesis results in a structurally compromised and weakened cell wall. The cell can no longer withstand its internal osmotic pressure, leading to swelling and eventual rupture (lysis). patsnap.compatsnap.com
Sulbenicillin's broad spectrum allows for the study of this mechanism across different bacterial types. echemi.com Research has also used Sulbenicillin to investigate synergistic interactions between antibiotics. For instance, studies combining Sulbenicillin with the aminoglycoside dibekacin (B1670413) showed that the two drugs have complementary effects on the bacterial cell wall of P. aeruginosa. ebi.ac.uk Sulbenicillin primarily acts on the inner peptidoglycan layer, while dibekacin affects the outer membrane, leading to a potent combined bactericidal effect. ebi.ac.uk
Table 2: Investigated Antibacterial Spectrum of Sulbenicillin
| Bacterial Group | Susceptible Organisms (Examples) |
|---|---|
| Gram-positive | Staphylococcus aureus (including non-penicillinase-producing strains), Streptococcus pneumoniae, Hemolytic streptococci. echemi.com |
| Gram-negative | Pseudomonas aeruginosa, Escherichia coli, Proteus species, Enterobacter species, Haemophilus influenzae, Neisseria species. echemi.com |
| Anaerobic | Peptostreptococcus species, Clostridium species. echemi.comnih.gov |
Contemporary Research Challenges Pertaining to Bacterial Resistance Phenomena
The enduring academic challenge associated with Sulbenicillin and all beta-lactam antibiotics is the global crisis of antimicrobial resistance. nih.govresearchgate.net Bacteria have evolved sophisticated mechanisms to counteract these agents, and Sulbenicillin is frequently used in research to understand these phenomena. google.com The principal resistance strategies are:
Enzymatic Degradation : The most prevalent mechanism is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. nih.govnih.gov The proliferation of extended-spectrum beta-lactamases (ESBLs) and carbapenemases poses a significant threat to the utility of many beta-lactams. mdpi.commdpi.com
Target Site Modification : Bacteria can develop resistance through mutations in the genes encoding Penicillin-Binding Proteins (PBPs). nih.govnih.gov These alterations reduce the binding affinity of beta-lactam antibiotics to their target, diminishing their inhibitory effect. nih.gov
Reduced Permeability : Gram-negative bacteria can limit antibiotic entry by modifying or reducing the expression of outer membrane porin channels, which beta-lactams use to access the periplasmic space where PBPs are located. nih.govresearchgate.net
Active Efflux : Bacteria can utilize membrane-embedded efflux pumps to actively transport antibiotics out of the cell before they can reach their PBP targets. nih.govnih.gov
Research involving Sulbenicillin has contributed to understanding the complexity of these mechanisms. For example, studies on P. aeruginosa have shown that mutants overexpressing the MexCD-OprJ efflux pump can paradoxically become hypersusceptible to Sulbenicillin, suggesting intricate regulatory links between different resistance systems. nih.gov
Table 3: Principal Mechanisms of Bacterial Resistance to Beta-Lactam Antibiotics
| Mechanism | Description | Examples |
|---|---|---|
| Enzymatic Hydrolysis | Production of β-lactamase enzymes that destroy the antibiotic's core structure. nih.gov | Penicillinases, Extended-Spectrum β-Lactamases (ESBLs), Carbapenemases (KPC, NDM). nih.govmdpi.com |
| Target Modification | Alterations in the structure of Penicillin-Binding Proteins (PBPs) reduce drug binding affinity. nih.gov | PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA). youtube.com |
| Reduced Permeability | Modification or loss of outer membrane porin channels in Gram-negative bacteria restricts drug entry. nih.gov | Loss of OprD porin in P. aeruginosa confers resistance to carbapenems. nih.gov |
| Efflux Pumps | Membrane pumps actively expel antibiotics from the bacterial cell. nih.gov | RND (Resistance-Nodulation-Division) family pumps in P. aeruginosa. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H16N2Na2O7S2 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O7S2.2Na/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-2/t9-,10?,11+,14-;;/m1../s1 |
InChI Key |
FWRNIJIOFYDBES-HCIBPFAFSA-L |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Studies
Advanced Synthetic Methodologies for Sulbenicillin (B1681181) (Disodium)
The production of Sulbenicillin relies on sophisticated synthetic strategies that have evolved to improve yield, purity, and environmental impact. These methodologies center on the acylation of the 6-aminopenicillanic acid (6-APA) nucleus.
Optimization of Condensation Reactions for Industrial and Laboratory Scale
Condensation reactions are fundamental to Sulbenicillin synthesis, joining the 6-APA core with the α-sulfobenzylacetyl side chain. numberanalytics.com Optimization of these reactions is critical for both industrial and laboratory-scale production to maximize efficiency and product quality. Key process controls include:
Temperature Management : Strict temperature control is essential to prevent the degradation of the heat-sensitive β-lactam ring. Condensation reactions are typically maintained at low temperatures, often between 0–5°C. chemicalbook.com
pH Control : Maintaining the pH of the reaction medium within a specific range, generally between 5.5 and 8.5, is crucial for ensuring the efficiency of the acylation process.
Solvent Systems : The choice of solvent impacts reaction rates, product solubility, and purification. For instance, an ethanol/water mixture is often used for crystallization to balance product recovery and solubility, while activated carbon can be employed for decolorization without significant product adsorption. google.com
Comparative Analysis of Synthetic Routes (e.g., Chloride Method vs. Mixed Anhydride (B1165640) Method)
Several synthetic routes have been developed for Sulbenicillin, with the Chloride and Mixed Anhydride methods being prominent examples.
The Chloride Method , also known as the Morimoto method, was a foundational synthesis route. It involves the chlorination of sulfophenylacetic acid with an agent like thionyl chloride to form sulfophenylacetyl chloride. This highly reactive acyl chloride is then condensed with 6-APA in a solution such as aqueous sodium bicarbonate. chemicalbook.com While the steps are straightforward, this method is often associated with lower purity and the instability of the acyl chloride intermediate.
The Mixed Anhydride Method was developed to address the stability and yield issues of the chloride method. In this approach, sulfophenylacetic acid is first activated by reacting it with a chloroformate or another acid chloride (like pivaloyl chloride) to form a more stable mixed anhydride intermediate. google.comhighfine.com This intermediate then reacts with 6-APA. A key innovation in this route is the protection of the 6-APA carboxyl group through silanization, which prevents unwanted side reactions and enhances yield. This method offers significant advantages, including higher yields (84–91% compared to 60-70% for the chloride method) and a reduction in solvent use by up to 40% due to the elimination of multiple extraction steps.
Another emerging route is Enzymatic Preparation , which utilizes penicillin acylase for a greener synthesis, reducing organic solvent use by 70%.
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Chloride Method (Morimoto, 1972) | 60–70 | 90–95 | Simple, direct steps | Low purity; unstable intermediates |
| Mixed Anhydride Method | 84–91 | ≥99.2 | High yield and purity; low waste | Requires protection/deprotection steps (e.g., silanization) |
| Enzymatic Method | 78–85 | 99.0 | Eco-friendly; high stereoselectivity | Higher initial cost due to enzyme |
Principles of Sustainable Synthesis and Green Chemistry Integration
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact. jocpr.comnih.gov In Sulbenicillin synthesis, this is demonstrated through several innovative approaches:
Biocatalysis : The use of enzymes, such as immobilized penicillin acylase, represents a significant advancement. This method allows the reaction to occur in a more environmentally benign biphasic system (e.g., water/2-methyltetrahydrofuran), drastically cutting the need for hazardous organic solvents and minimizing by-products due to the high selectivity of the enzyme.
Atom Economy : Advanced methods like the mixed anhydride route improve atom economy by reducing waste and incorporating more of the starting materials into the final product. hilarispublisher.com
Safer Solvents : A core principle of green chemistry is replacing hazardous solvents with safer alternatives. jocpr.comevotec.com The enzymatic synthesis of Sulbenicillin, which can utilize water-based systems, is a prime example of this principle in action. The goal is to minimize the use of chlorinated solvents and other volatile organic compounds that pose environmental and health risks. evotec.com
Stereochemical Considerations and Precursor Chemistry
The biological activity of Sulbenicillin is dependent on its specific stereochemistry. Therefore, controlling the stereochemical outcome of the synthesis is paramount, starting with the key precursors.
Elucidation of 6-Aminopenicillanic Acid (6-APA) Reactivity and Derivatives
6-Aminopenicillanic acid (6-APA) is the core structural component of all semi-synthetic penicillins, including Sulbenicillin. ncats.io It serves as the primary amine for coupling with an acyl side chain. google.commdpi.com The reactivity of the amino group on 6-APA is central to the synthesis.
In the various synthetic routes, 6-APA's nucleophilic amino group attacks the activated carboxyl group of the side-chain precursor (either an acyl chloride or a mixed anhydride) to form the crucial amide bond. However, 6-APA also contains a carboxylic acid group, which can lead to unwanted side reactions. To prevent this, particularly in the mixed anhydride method, the carboxylic acid is often protected. This is commonly achieved through silanization, for example, by reacting 6-APA with hexamethyldisilazane (B44280) (HMDS) or trimethylchlorosilane (TMCS), which temporarily converts the carboxylic acid into a silyl (B83357) ester, preventing it from interfering in the main condensation reaction. In enzymatic synthesis, the reactivity of 6-APA as a nucleophile is a complex parameter that depends on its concentration. nih.gov
Application of Chiral Resolution Techniques in Intermediate Production
The therapeutic efficacy of Sulbenicillin is specific to the D(-) enantiomer. As the synthesis often starts with a racemic mixture of sulfophenylacetic acid, a chiral resolution step is critical to isolate the desired stereoisomer.
A primary technique used is diastereomeric salt formation . numberanalytics.comnumberanalytics.com This classical resolution method involves reacting the racemic sulfophenylacetic acid with a chiral resolving agent, such as the naturally occurring amino acid L-lysine, in a solvent like methanol (B129727). researchgate.net This reaction forms two diastereomeric salts. Due to their different physical properties, such as solubility, one salt (the D(-)-sulfophenylacetic acid-L-lysine salt) can be selectively crystallized and separated from the mixture. The optically pure D(-)-sulfophenylacetic acid is then liberated from the salt by acidification with an acid like HCl. This method can achieve a very high enantiomeric excess, often exceeding 99%.
Other advanced chiral resolution techniques applicable to pharmaceutical intermediates include various forms of chromatography, such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), which use a chiral stationary phase to separate enantiomers. numberanalytics.comamericanpharmaceuticalreview.com
Spectroscopic and Chromatographic Characterization in Synthetic Research
In the synthesis of Sulbenicillin, which is commonly prepared through the condensation of 6-aminopenicillanic acid (6-APA) with a derivative of D(-)-α-sulfophenylacetic acid, analytical techniques are crucial for confirming the successful formation of the target molecule and for identifying any by-products or impurities. researchgate.net The primary methods for this characterization include Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification, Infrared (IR) spectroscopy to monitor the progress of the reaction, and Mass Spectrometry (MS) for definitive identification and purity assessment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Sulbenicillin. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), researchers can confirm that the desired chemical transformations have occurred and that the final structure is correct.
In the synthesis of Sulbenicillin, ¹H NMR is used to verify the presence and connectivity of all proton-containing groups. researchgate.net For instance, the spectrum would be analyzed for characteristic signals corresponding to the protons on the β-lactam ring, the gem-dimethyl group of the thiazolidine (B150603) ring, the aromatic protons of the phenyl group, and the methine proton adjacent to the sulfonate group. The integration and splitting patterns (multiplicity) of these signals provide further confirmation of the structure. While detailed experimental spectral data from specific synthetic studies is often proprietary, certificates of analysis for Sulbenicillin Sodium standards confirm that the ¹H NMR spectrum conforms to the expected structure. The general regions for these proton signals are well-established in the field of penicillin chemistry.
| Proton Group | Expected Chemical Shift (δ) Range (ppm) | Significance for Structural Confirmation |
| Aromatic Protons (C₆H₅) | ~7.3 - 7.9 | Confirms the presence of the phenylacetyl side chain. |
| β-Lactam Protons | ~5.5 - 5.6 | Characteristic signals confirming the integrity of the core penicillin ring structure. |
| Side-Chain CH-SO₃ | ~5.0 - 5.2 | Verifies the attachment and location of the sulfonic acid group on the side chain. |
| Penam Ring CH-S | ~4.4 - 4.5 | Confirms the thiazolidine ring structure. |
| Methyl Protons (CH₃)₂ | ~1.5 - 1.7 | Two distinct singlets indicating the gem-dimethyl group, a hallmark of the penicillin backbone. |
This table presents expected chemical shift ranges based on known values for similar penicillin structures and general principles of NMR spectroscopy.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Although often less sensitive, it is powerful for confirming the presence of quaternary carbons and carbonyl groups, such as the carboxylate and the β-lactam carbonyl, which are critical features of the Sulbenicillin structure.
Infrared (IR) spectroscopy is a powerful and rapid technique used to monitor the progress of a chemical reaction by detecting changes in the functional groups of the reactants and products. spectroscopyonline.comjku.at In the synthesis of Sulbenicillin, IR spectroscopy is instrumental in tracking the key bond-forming event: the creation of the amide linkage between 6-aminopenicillanic acid (6-APA) and the D(-)-α-sulfophenylacetyl chloride side chain.
During the reaction, chemists monitor the disappearance of the characteristic absorption bands of the starting materials and the simultaneous appearance of bands associated with the Sulbenicillin product. orientjchem.org For example, the stretching vibrations of the primary amine (-NH₂) in 6-APA would diminish as the reaction proceeds. Concurrently, new, distinct bands for the amide functional group (N-H stretch and C=O stretch) would appear and intensify, signaling the formation of the desired product. The most critical absorption is the strong band from the β-lactam carbonyl group, which confirms the integrity of this essential four-membered ring throughout the synthesis. The Japanese Pharmacopoeia includes an infrared reference spectrum for Sulbenicillin Sodium, which can be used as a standard for comparison to confirm the identity of the final synthesized product. mhlw.go.jp
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Significance in Reaction Monitoring |
| β-Lactam Carbonyl (C=O) | ~1760 - 1780 | A strong, high-frequency band confirming the presence and integrity of the vital β-lactam ring. |
| Amide Carbonyl (C=O) | ~1650 - 1680 | Appearance of this band indicates the successful formation of the amide bond linking the side chain to the 6-APA core. |
| Carboxylate (COO⁻) | ~1590 - 1620 | A strong absorption confirming the presence of the deprotonated carboxylic acid group in the final salt form. |
| Sulfonate (SO₃⁻) | ~1180 - 1210 (asymmetric) & ~1040-1060 (symmetric) | Confirms the presence of the sulfonic acid group on the side chain. |
| Amide N-H Stretch | ~3250 - 3350 | Appearance of this band, coupled with the amide C=O band, confirms amide bond formation. |
This table presents characteristic IR absorption ranges for key functional groups in Sulbenicillin.
Mass Spectrometry (MS) is an essential analytical tool in synthetic chemistry that provides a highly accurate measurement of the molecular weight of a compound, thus confirming its identity. It is also exceptionally sensitive for detecting and identifying impurities, even at trace levels. synthinkchemicals.com
In the context of Sulbenicillin synthesis, MS is used to verify that the final product has the correct molecular mass. The exact mass of Sulbenicillin free acid (C₁₆H₁₈N₂O₇S₂) is 414.0555 amu, while the disodium (B8443419) salt has a molecular weight of approximately 458.42 g/mol . magtechjournal.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the synthesized molecule with high precision.
Furthermore, MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is the premier method for analyzing the purity of the final compound. magtechjournal.com Research has shown the utility of advanced techniques like two-dimension liquid chromatography coupled with ion trap/time-of-flight mass spectrometry (2D LC-IT/TOF MS) to effectively separate and characterize polymerized impurities in Sulbenicillin sodium. nih.gov By analyzing the fragmentation patterns (MSⁿ) of the parent ion and any impurity ions, researchers can deduce the structures of these unwanted by-products. nih.govnih.gov This information is critical not only for quality control of the final drug substance but also for optimizing the synthetic process to minimize the formation of such impurities. magtechjournal.com
| Ion | Formula | Calculated Mass-to-Charge Ratio (m/z) | Significance in Analysis |
| [M-H]⁻ | C₁₆H₁₇N₂O₇S₂⁻ | 413.05 | Represents the deprotonated molecular ion of the free acid, commonly observed in negative ion mode ESI-MS. |
| [M-2H+Na]⁻ | C₁₆H₁₆N₂NaO₇S₂⁻ | 435.03 | Represents the monosodium salt form in negative ion mode. |
| [M-2Na+H]⁻ | C₁₆H₁₇N₂O₇S₂⁻ | 413.05 | The ion observed for the disodium salt after losing both sodium ions and gaining one proton. |
| [M+H]⁺ | C₁₆H₁₈N₂O₇S₂H⁺ | 415.07 | Represents the protonated molecular ion of the free acid, commonly observed in positive ion mode ESI-MS. |
This table outlines the expected mass-to-charge ratios for Sulbenicillin under different common ionization conditions used for identification.
Biochemical Mechanisms of Action
Molecular Interactions with Bacterial Cell Wall Biosynthesis Pathways
Sulbenicillin (B1681181) (disodium) is a semi-synthetic penicillin antibiotic that targets and disrupts the formation of the bacterial cell wall, a structure vital for maintaining the cell's integrity and survival. wikipedia.orgpatsnap.com Its mechanism of action is centered on the inhibition of the final steps of peptidoglycan synthesis. Peptidoglycan is a crucial polymer that provides structural strength to the cell wall. patsnap.compatsnap.com
The rigidity of the bacterial cell wall is due to the cross-linked structure of peptidoglycan. This cross-linking is facilitated by a group of bacterial enzymes known as transpeptidases. Sulbenicillin specifically targets and inhibits these enzymes. nih.gov The antibiotic mimics the structure of D-alanyl-D-alanine, which is the terminal part of the peptide chains that are to be cross-linked. This structural similarity allows Sulbenicillin to bind to the active site of the transpeptidases. This binding results in the formation of a stable, covalent bond, effectively inactivating the enzyme. patsnap.com The inhibition of these enzymes prevents the formation of the necessary cross-links in the peptidoglycan, leading to a weakened cell wall. patsnap.com
The enzymes that Sulbenicillin inhibits are more broadly classified as Penicillin-Binding Proteins (PBPs), each playing a different role in the synthesis and maintenance of the bacterial cell wall. patsnap.comjst.go.jp The effectiveness of Sulbenicillin is directly related to its binding affinity for these various PBPs. nih.govasm.org Different bacteria have different compositions of PBPs, and Sulbenicillin's affinity for these proteins can vary. jst.go.jpasm.org For instance, in Streptococcus pneumoniae, Sulbenicillin shows a particular affinity pattern for different PBPs, with a higher affinity for PBP3. asm.org The binding of Sulbenicillin to these proteins is an irreversible acylation reaction, which deactivates the PBP. nih.gov The specific binding kinetics determine the concentration of the antibiotic required to inhibit bacterial growth. nih.govasm.org
| PBP Type | General Function | Relative Affinity of Sulbenicillin |
| PBP1a/1b | Transpeptidase and transglycosylase activities, essential for cell elongation. | Moderate to High |
| PBP2 | Involved in maintaining the rod shape of the bacterium. | Moderate |
| PBP3 | Essential for septum formation during cell division. | High |
| PBP4, 5, 6 | Carboxypeptidases involved in the maturation of peptidoglycan, generally less essential for immediate survival. | Low |
Cellular and Subcellular Effects Leading to Bactericidal Outcomes
The inhibition of peptidoglycan synthesis by Sulbenicillin sets off a chain of events that ultimately lead to the death of the bacterial cell. patsnap.com
The bacterial cell wall is essential for withstanding the internal turgor pressure that results from the osmotic difference between the cell's cytoplasm and its external environment. researchgate.netnih.govbiorxiv.org By inhibiting the proper formation of the cell wall, Sulbenicillin compromises this protective barrier. patsnap.com As the bacterium continues its metabolic processes and attempts to grow, the weakened cell wall is unable to contain the high internal pressure. patsnap.comresearchgate.net This leads to the influx of water, causing the cell to swell and eventually rupture, a process known as lysis. patsnap.combiorxiv.org This disruption of osmotic homeostasis is the primary cause of the bactericidal effect of Sulbenicillin. patsnap.compatsnap.com
In many bacteria, the inactivation of PBPs by antibiotics like penicillin can trigger the cell's own autolytic systems. nih.govusda.gov These autolysins are enzymes that normally break down peptidoglycan to allow for cell growth and division in a controlled manner. nih.govfrontiersin.org However, when PBPs are inhibited by Sulbenicillin, this regulation is disrupted, leading to the uncontrolled activity of these autolysins. usda.govannualreviews.org This results in the degradation of the existing cell wall, which, combined with the inhibition of new peptidoglycan synthesis, accelerates the process of cell lysis. usda.govfrontiersin.org This induction of the autolytic system is a significant contributor to the bactericidal efficacy of β-lactam antibiotics. usda.gov
Molecular Mechanisms of Antimicrobial Resistance
Enzymatic Inactivation: Beta-Lactamase Hydrolysis
The most prominent mechanism of resistance to sulbenicillin (B1681181) is the production of β-lactamase enzymes. These enzymes catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic inactive. wikipedia.org
Various classes of β-lactamases exhibit activity against penicillins like sulbenicillin. These enzymes are broadly categorized into serine β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B). frontiersin.org
Class A β-Lactamases: Enzymes such as TEM-1, commonly found in Escherichia coli and other Gram-negative bacteria, are primarily penicillinases and can efficiently hydrolyze sulbenicillin. nih.gov
Class B Metallo-β-Lactamases: These enzymes require zinc ions for their activity and possess a broad substrate spectrum that includes penicillins, cephalosporins, and carbapenems. asm.orgcabidigitallibrary.org Studies on metallo-β-lactamases from Xanthomonas maltophilia and Aeromonas hydrophila have demonstrated their ability to hydrolyze a wide range of penicillins. asm.org
Class C β-Lactamases: These are typically cephalosporinases but can also exhibit activity against penicillins. nih.gov The chromosomally encoded AmpC β-lactamase in organisms like Pseudomonas aeruginosa contributes to intrinsic resistance to many penicillins. mdpi.com
Class D β-Lactamases (Oxacillinases): These enzymes are capable of hydrolyzing oxacillin (B1211168) and other related penicillins.
The kinetic parameters, including the Michaelis constant (K_m) and the catalytic rate constant (k_cat), quantify the efficiency of these enzymes against various substrates. For instance, a study on the β-lactamase I from Bacillus cereus investigated the pH-dependent kinetics of sulbenicillin hydrolysis. nih.gov
Table 1: Kinetic Parameters of Selected Beta-Lactamases against Penicillins
The catalytic mechanism of serine β-lactamases involves a serine residue in the active site that performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring. mdpi.com This forms a transient acyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule, releasing the inactivated antibiotic and regenerating the active enzyme. mdpi.comnih.gov The structure of the β-lactam ring, with its inherent strain, makes it susceptible to this hydrolysis. nih.gov
Metallo-β-lactamases utilize one or two zinc ions to activate a water molecule, which then directly attacks the β-lactam ring without forming a covalent intermediate. nih.govsemanticscholar.org Structural studies of various β-lactamases in complex with their substrates have provided detailed insights into the specific interactions that govern substrate recognition and catalysis. nih.gov
Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs)
Sulbenicillin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. patsnap.comwikipedia.org Resistance can arise through modifications to these target proteins that reduce their affinity for the antibiotic. nih.gov
Table 2: Examples of PBP Mutations and Their Association with Reduced β-Lactam Susceptibility
Mutations in PBPs can lead to conformational changes that alter the architecture of the active site, thereby hindering the binding of β-lactam antibiotics. nih.gov For example, in S. pneumoniae, specific mutations in PBP2x can cause a conformational shift in a loop that borders the entrance to the active site, impeding antibiotic access. nih.gov These structural alterations reduce the efficiency of the acylation reaction between the antibiotic and the catalytic serine residue of the PBP, allowing cell wall synthesis to continue even in the presence of the drug. wikipedia.org
Efflux Pump Systems in Bacterial Resistance
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic compounds, including antibiotics, from the cell. nih.gov Overexpression of these pumps can lead to multidrug resistance by reducing the intracellular concentration of antibiotics to sub-therapeutic levels. asm.org
In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance. mdpi.commdpi.com These pumps form tripartite complexes that span the inner and outer membranes. nih.gov Research has shown that sulbenicillin is a substrate for certain RND efflux pumps. For instance, in Pseudomonas aeruginosa, the MexXY-OprA efflux system has been identified as capable of exporting sulbenicillin. nih.govmicrobiologyresearch.orgmdpi.com Similarly, the AcrD pump in Escherichia coli shows a preference for β-lactams with multiple anionic groups, such as sulbenicillin. asm.org The overexpression of these pumps, often due to mutations in their regulatory genes, is a significant mechanism of resistance. mdpi.commdpi.com
Table 3: Efflux Pumps Associated with Resistance to Sulbenicillin
Table 4: List of Compounds
Permeability Barriers and Reduced Drug Uptake
Beyond actively pumping antibiotics out, bacteria can also resist sulbenicillin by preventing it from reaching its intracellular target in the first place. This is achieved by modifying the outer membrane to reduce its permeability. mdpi.comnih.gov
The outer membrane of Gram-negative bacteria contains protein channels known as porins, which facilitate the diffusion of small, hydrophilic molecules like sulbenicillin into the periplasm. mdpi.comnih.govmdpi.com Bacteria can develop resistance by reducing the number of these porins or by expressing mutated forms with narrower channels, thereby restricting antibiotic influx. mdpi.comasm.org
For example, early studies on Escherichia coli identified spontaneous mutants with moderate resistance to sulbenicillin and carbenicillin (B1668345). asm.org These mutants were found to lack the OmpF porin, which forms a larger pore, while retaining the smaller-channeled OmpC porin. asm.org The loss of the primary entry pathway for the antibiotic directly correlated with an increase in resistance. Similarly, in P. aeruginosa, a bacterium known for its low outer membrane permeability, the loss or modification of its major porin, OprD (though more associated with carbapenem (B1253116) resistance), is a well-documented resistance mechanism. mdpi.com The general principle holds that decreasing the number of functional entry ports for sulbenicillin can significantly reduce its effective concentration at the target site. mdpi.com
Table 2: Impact of Porin Modification on Antibiotic Resistance
| Bacterial Species | Porin Modification | Consequence |
| E. coli | Loss of OmpF porin asm.orgfrontiersin.org | Increased resistance to β-lactams, including sulbenicillin asm.org |
| P. aeruginosa | General low permeability, loss of specific porins micropspbgmu.ruasm.org | Intrinsic resistance to many antibiotics asm.org |
The effectiveness of both efflux and permeability barrier mechanisms is ultimately reflected in the reduced intracellular concentration of the antibiotic. Quantifying this accumulation is crucial for understanding the level of resistance. Methods to measure intracellular drug levels, while not always straightforward for routine clinical use, are vital in research settings. asm.orgacs.org
Studies comparing wild-type bacterial strains with mutants overexpressing efflux pumps or those deficient in porins consistently show a significant decrease in the accumulation of the respective antibiotics. asm.org For RND pumps like MexXY-OprA, the competition between drug influx and efflux determines the steady-state concentration inside the cell. nih.gov In strains where MexXY-OprA is overexpressed, the rate of sulbenicillin efflux is substantially higher, leading to a lower steady-state concentration in the periplasm. Conversely, in porin-deficient mutants, the rate of sulbenicillin influx is reduced, again resulting in a lower intracellular concentration. nih.gov
While direct quantitative data for sulbenicillin accumulation is not as abundant as for other antibiotics, the principles derived from studies with similar β-lactams like carbenicillin and benzylpenicillin are applicable. acs.orgasm.org The use of radiolabeled antibiotics or sensitive techniques like mass spectrometry can provide a quantitative measure of this reduced accumulation, confirming the functional impact of the resistance mechanisms. acs.orgscispace.com The synergy between reduced influx and active efflux creates a highly effective barrier, significantly increasing the minimum inhibitory concentration (MIC) of sulbenicillin required to inhibit bacterial growth. nih.gov
Structure Activity Relationship Sar Studies and Analogue Development
Design Principles for Optimizing Antimicrobial Potency and Spectrum
The effectiveness of penicillin-based antibiotics is intrinsically linked to their molecular structure. For Sulbenicillin (B1681181), a key focus has been on modifying its side chain to improve its interaction with bacterial targets and to broaden its activity, particularly against challenging Gram-negative pathogens.
Influence of Side Chain Substitutions on Target Binding
The acylamino side chain at the C-6 position of the penicillin nucleus is a critical determinant of its antibacterial activity and resistance to β-lactamases. asm.org The nature of this side chain profoundly influences the antibiotic's ability to bind to penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. plos.orgplos.org The interaction between the β-lactam antibiotic and PBPs is a crucial step that leads to the inhibition of cell wall formation and ultimately, bacterial cell death. nih.gov
Research has shown that the introduction of specific functional groups into the side chain can significantly enhance binding affinity. For instance, the presence of a carboxyl group in the side chain, as seen in carbenicillin (B1668345) and piperacillin (B28561), is a departure from the simpler aromatic side chains of earlier penicillins like penicillin G. asm.org This modification contributes to improved activity. In the case of Sulbenicillin analogues, the strategic placement of hydrophilic substituents, such as hydroxyl groups, on the phenyl ring of the side chain has been explored. nih.gov These modifications can lead to more favorable interactions within the active site of the target PBPs.
The binding process itself is complex, with the β-lactam ring mimicking the D-Ala-D-Ala dipeptide substrate of the PBP. nih.gov This mimicry allows the antibiotic to acylate the active site serine of the PBP, forming a stable complex that effectively inactivates the enzyme. nih.gov The efficiency of this process is highly dependent on the precise stereochemistry and electronic properties of the side chain, which dictates its orientation and interactions within the PBP active site.
Strategies for Broadening Activity, Particularly Against Gram-Negative Organisms
Gram-negative bacteria present a formidable challenge for many antibiotics due to their complex cell envelope, which includes an outer membrane that acts as a permeability barrier. nih.gov Strategies to broaden the spectrum of Sulbenicillin and other penicillins against these organisms often involve modifications that enhance their ability to penetrate this outer membrane and/or resist the activity of efflux pumps. nih.govnih.gov
One key strategy is to increase the hydrophilicity of the molecule. The outer membrane of Gram-negative bacteria is relatively impermeable to hydrophobic compounds, but contains porin channels that allow the passage of small, hydrophilic molecules. nih.gov By incorporating polar groups, such as the sulfo group in Sulbenicillin, the antibiotic can more effectively traverse these channels and reach its periplasmic targets (the PBPs). The development of 6α-methoxysulbenicillin analogues with hydrophilic substituents in the phenyl ring has demonstrated potent activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative pathogen. nih.gov
Another approach involves overcoming the action of efflux pumps, which actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration. nih.govnih.gov While direct modification of Sulbenicillin to evade efflux is a complex challenge, understanding the substrate specificity of these pumps can inform the design of new analogues. For example, the AcrD efflux pump in Salmonella typhimurium is known to transport dianionic β-lactams like Sulbenicillin. mdpi.comfrontiersin.org
Furthermore, combination therapies, where a β-lactam is administered with a β-lactamase inhibitor, have proven to be a highly effective strategy. oup.commdpi.com While not a direct modification of the Sulbenicillin molecule itself, this approach functionally broadens its spectrum by protecting it from enzymatic degradation.
Synthesis and Evaluation of Derivatives with Enhanced Stability Against Resistance Mechanisms
The emergence of bacterial resistance, primarily through the production of β-lactamase enzymes, is a major threat to the clinical utility of penicillins. oup.commdpi.com Consequently, a significant focus of analogue development has been on creating derivatives that are less susceptible to these resistance mechanisms.
Development of 6-Alpha-Substituted Penicillin Analogues
A pivotal strategy to enhance the stability of penicillins against β-lactamases has been the introduction of a substituent at the 6α-position of the penicillin nucleus. This modification sterically hinders the approach of β-lactamase enzymes to the β-lactam ring, thereby preventing its hydrolysis.
The synthesis of 6α-methoxysulbenicillin analogues has been a notable success in this area. nih.gov These compounds have shown potent activity against β-lactamase-producing strains of Pseudomonas aeruginosa. nih.gov Further research has led to the identification of derivatives with additional substitutions that further improve activity against Gram-negative bacteria. nih.gov The general principle involves "grafting" carbapenem-like stereochemistry onto the penicillin core, which includes a 6-α hydroxyethyl (B10761427) moiety to replace the original 6-β aminoacyl group, significantly improving resistance to hydrolysis by many serine-based β-lactamases. asm.org
Computational Approaches in SAR and Drug Design
In recent years, computer-aided drug design (CADD) has become an indispensable tool in the development of new antibiotics, including Sulbenicillin analogues. adamasuniversity.ac.innih.gov CADD methods can provide an atomic-level understanding of structure-activity relationships, which helps to minimize the time and costs associated with drug discovery. adamasuniversity.ac.innih.gov
Computational approaches can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.govresearchgate.net
Structure-Based Drug Design (SBDD): This method relies on the three-dimensional structure of the target protein, such as a PBP or a β-lactamase. nih.gov Molecular docking simulations can be used to predict how different Sulbenicillin analogues will bind to the active site of these proteins. plos.orgresearchgate.net This allows for the in silico screening of large libraries of virtual compounds to identify those with the most promising binding affinities and interaction profiles. plos.orgadamasuniversity.ac.in For example, docking studies of penicillin analogues against PBPs have helped to rationalize their antibacterial potential on a structural basis. plos.orgnih.gov
Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods can be employed. nih.gov These approaches use the structures of known active molecules (ligands) to develop a pharmacophore model, which defines the essential structural features required for biological activity. nih.gov This model can then be used to design new molecules with similar properties. Quantitative Structure-Activity Relationship (QSAR) studies are a key component of LBDD, establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.com
These computational tools, often used in an iterative cycle with experimental synthesis and testing, accelerate the process of optimizing lead compounds and designing novel Sulbenicillin derivatives with improved potency, spectrum, and resistance profiles. nih.govrsc.org
Molecular Docking and Dynamics Simulations of Sulbenicillin-PBP Interactions
Molecular docking and dynamics simulations are powerful computational methods used to predict and analyze the interaction between a ligand, such as Sulbenicillin, and its protein target at an atomic level. The primary targets for all penicillin derivatives are Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. patsnap.comnih.govwikipedia.org By inhibiting these enzymes, Sulbenicillin disrupts cell wall integrity, leading to bacterial cell lysis and death. patsnap.comwikipedia.org
Simulations reveal that the mechanism of inhibition involves the highly reactive beta-lactam ring of Sulbenicillin. This strained ring is susceptible to nucleophilic attack by a conserved serine residue within the active site of the PBP. wikipedia.org This reaction forms a stable, covalent acyl-enzyme complex, effectively inactivating the enzyme and halting cell wall construction. wikipedia.org
Molecular docking studies help visualize and quantify the binding affinity of Sulbenicillin within the PBP active site. These models can predict the precise orientation of the antibiotic and its non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with surrounding amino acid residues, which stabilize the complex before the covalent bond is formed. mdpi.comresearchgate.net Molecular dynamics (MD) simulations build upon this by introducing motion, allowing researchers to observe the dynamic behavior of the Sulbenicillin-PBP complex over time. nih.govoulu.fi This can reveal crucial information about the conformational changes in the protein upon ligand binding, the stability of the interaction, and the role of water molecules in mediating the binding event. nih.govresearchgate.net
Studies on the interaction of Sulbenicillin with the PBPs of Streptococcus pneumoniae demonstrate that different chemical structures result in selective changes in affinity for various PBPs. asm.org For instance, while Sulbenicillin shares the basic penicillin nucleus with ampicillin (B1664943) and benzylpenicillin, its unique side chain—a phenyl group with both a carboxyl and a sulfonic acid group—dramatically influences its PBP binding profile. asm.org Research has shown that Sulbenicillin has a significantly lower affinity for the PBPs of S. pneumoniae compared to benzylpenicillin, which correlates with its higher minimum inhibitory concentration (MIC) for this organism. asm.org
The table below summarizes the comparative affinity of Sulbenicillin for specific PBPs in S. pneumoniae, highlighting the concentration required to achieve 50% saturation of the protein.
| Penicillin-Binding Protein (PBP) | Concentration for 50% Saturation (µg/ml) |
|---|---|
| PBP 1a | 1.6 |
| PBP 1b | 0.16 |
| PBP 2a | 12.5 |
| PBP 2b | 12.5 |
| PBP 3 | 0.8 |
These simulation-based insights are fundamental for the predictive design of new Sulbenicillin analogues. By understanding the specific interactions that govern binding, chemists can propose modifications to the Sulbenicillin scaffold aimed at enhancing affinity for the PBPs of target pathogens or overcoming resistance mutations in the active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activity. researchgate.net In the context of Sulbenicillin, QSAR models are developed to predict the antibacterial potency of novel analogues based on calculated molecular descriptors. nih.gov
These models are built upon the principle that the biological activity of a molecule is a function of its physicochemical properties, such as lipophilicity, electronic characteristics, and steric parameters. researchgate.net For penicillins, key findings from QSAR studies include:
Lipophilicity: The balance between water and lipid solubility (often measured as the partition coefficient, logP) significantly affects antibacterial activity. Water-soluble penicillins generally show greater activity against Gram-negative bacteria, which possess an outer membrane that is difficult for highly lipophilic molecules to cross. researchgate.netresearchgate.net
Electronic Properties: The distribution of charge within the molecule, particularly the electronic nature of the side chain, can determine the antibacterial spectrum. Electron-withdrawing groups on the side chain tend to orient activity towards Gram-negative bacteria, while electron-donating groups favor activity against Gram-positive bacteria. researchgate.net The presence of an alpha-carbon (Cα) on the side chain is also considered crucial for activity against Gram-negative organisms. researchgate.netresearchgate.net
A QSAR model is typically expressed as a mathematical equation that links these descriptors to a measure of biological activity, such as the minimum inhibitory concentration (MIC). jbclinpharm.org For example, a simplified QSAR equation might look like:
log(1/MIC) = c1(logP) + c2(Molar Refractivity) + c3*(Electronic Parameter) + constant
Where c1, c2, and c3 are coefficients determined through statistical regression analysis of a training set of molecules with known activities. acs.org
The table below presents hypothetical data illustrating the types of descriptors used in QSAR models for penicillins, including Sulbenicillin.
| Compound | logP (Lipophilicity) | Molar Volume (ų) | Polar Surface Area (Ų) | Observed Activity (log 1/C) |
|---|---|---|---|---|
| Penicillin G | 1.83 | 295.5 | 98.7 | 4.212 |
| Ampicillin | 0.79 | 305.1 | 121.4 | 5.167 |
| Carbenicillin | 1.45 | 328.9 | 121.0 | 4.869 |
| Sulbenicillin | -0.10 | 330.2 | 160.8 | 4.573 |
Once a robust and validated QSAR model is established, it serves as a powerful predictive tool. researchgate.net It allows for the virtual screening of large libraries of potential Sulbenicillin analogues before they are synthesized. By calculating the relevant descriptors for a proposed new structure, its antibacterial activity can be estimated. This predictive capability enables researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving significant time and resources in the drug discovery and development pipeline. nih.gov For example, modifications to Sulbenicillin, such as the introduction of a 6-alpha-methoxy group, have been explored to enhance stability against beta-lactamases, leading to analogues with potent activity against problematic pathogens like Pseudomonas aeruginosa. nih.gov
Analytical Methodologies for Research and Quality Control
Advanced Chromatographic Techniques for Impurity Profiling and Purity Assessment
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are central to the analysis of Sulbenicillin (B1681181). They are instrumental in separating the active pharmaceutical ingredient (API) from its related substances, which may include starting materials, intermediates, degradation products, and polymers.
The development of a precise and reliable HPLC method is fundamental for determining the related substances in Sulbenicillin. Method development involves a systematic approach to optimizing various chromatographic parameters to achieve adequate separation of all relevant compounds.
A reported HPLC method for the determination of related substances in Sulbenicillin utilizes a reversed-phase mechanism. researchgate.net The optimization of this method focused on the selection of the stationary phase, mobile phase composition, detection wavelength, and column temperature to ensure a successful separation. The mobile phase, a mixture of methanol (B129727) and a potassium dihydrogen phosphate (B84403) buffer, is adjusted to a specific pH to control the ionization state of the acidic Sulbenicillin molecule and its impurities, thereby influencing their retention on the C18 column. researchgate.net The detection wavelength is set at 220 nm, a common wavelength for beta-lactam antibiotics. researchgate.net
Detailed research findings for an optimized HPLC method are presented below:
Table 1: HPLC Method Parameters for Sulbenicillin Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Diamonsil™ C18 (250mm × 4.6mm, 5µm) | researchgate.net |
| Mobile Phase | Methanol : 0.02mol/L Potassium Dihydrogen Phosphate (containing 0.5% TEA, pH adjusted to 4.0 with 10% phosphoric acid) (32:68, V/V) | researchgate.net |
| Detection Wavelength | 220 nm | researchgate.net |
| Column Temperature | 30°C | researchgate.net |
This method demonstrates simplicity and accuracy for the quality control of Sulbenicillin by effectively separating it from its impurities. researchgate.net
For comprehensive impurity profiling and structural elucidation of unknown impurities, HPLC is often coupled with mass spectrometry (MS). The combination, HPLC-MS, provides both separation capabilities and mass information, making it a powerful tool for identifying compounds unequivocally.
One study established an HPLC-MS method using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer to analyze the impurity profile of Sulbenicillin sodium for injection. magtechjournal.commagtechjournal.com This technique allowed for the separation and detection of fourteen distinct related substances in samples from multiple manufacturers. magtechjournal.commagtechjournal.com The structures of these impurities were deduced by analyzing their fragmentation pathways in the mass spectrometer and considering the synthetic process of Sulbenicillin. magtechjournal.commagtechjournal.com
In another advanced application, a column-switching two-dimensional liquid chromatography system coupled with an ion trap/time-of-flight mass spectrometer (2D LC-IT/TOF MS) was used to characterize polymerized impurities in Sulbenicillin sodium. nih.gov This study highlighted that different types of polymerized impurities were detected by High-Performance Size-Exclusion Chromatography (HPSEC) and Reversed-Phase HPLC (RP-HPLC), suggesting that both methods should be used concurrently for comprehensive quality control. nih.gov
Table 2: HPLC-MS Method Parameters for Sulbenicillin Impurity Profiling
| Parameter | Condition | Source |
|---|---|---|
| Instrument | Agilent 1290 HPLC-6538 Q-TOF | magtechjournal.com |
| Column | Ultimate XB C18 (4.6 mm × 250 mm, 5 µm) | magtechjournal.com |
| Mobile Phase | 10 mmol·L⁻¹ ammonium (B1175870) formate (B1220265) and 8 mmol·L⁻¹ ammonium formate in 80% acetonitrile (B52724) (87:13) | magtechjournal.com |
| Flow Rate | 1.0 mL·min⁻¹ | magtechjournal.com |
| Ion Source | Electrospray Ionization (ESI), Negative Ion Mode | magtechjournal.commagtechjournal.com |
| Capillary Voltage | 3.5 kV | magtechjournal.commagtechjournal.com |
| Dry Gas (N₂) Temperature | 325 °C | magtechjournal.commagtechjournal.com |
| Dry Gas (N₂) Flow | 12 L·min⁻¹ | magtechjournal.commagtechjournal.com |
The use of such coupled techniques is invaluable for the quality control of Sulbenicillin, providing essential information for optimizing the synthetic process and ensuring product purity. magtechjournal.commagtechjournal.com
Spectrometric Approaches in Quantitative Analysis
Spectrometric methods, particularly UV/Visible spectrophotometry, offer a simpler, more cost-effective, and rapid alternative to chromatography for the quantitative analysis of bulk drugs, provided the analyte has a suitable chromophore.
The development of a UV/Visible spectrophotometric assay for Sulbenicillin disodium (B8443419) involves identifying the wavelength of maximum absorbance (λmax) and establishing a linear relationship between absorbance and concentration. While many beta-lactam antibiotics may require derivatization to be analyzed by UV-Vis spectrophotometry, others, like Sultamicillin Tosylate Dihydrate, exhibit a distinct λmax that allows for direct quantification. scispace.com For Sulbenicillin, HPLC methods often use UV detection at wavelengths such as 220 nm, which indicates inherent UV absorbance suitable for a direct spectrophotometric assay. researchgate.net
The development process for a UV-Vis spectrophotometric assay would typically include:
Solvent Selection: Choosing a solvent in which the drug is freely soluble and that does not interfere with the absorbance measurement. Methanol or specific pH buffers are common choices. scispace.comfarmaciajournal.com
Determination of λmax: Scanning a solution of Sulbenicillin across the UV spectrum (typically 200-400 nm) to find the wavelength at which it absorbs the most light.
Calibration Curve: Preparing a series of standard solutions of known concentrations and measuring their absorbance at the predetermined λmax. A calibration curve is then plotted (Absorbance vs. Concentration), and its linearity is assessed. farmaciajournal.comresearchgate.net
This approach provides a simple and rapid method for routine analysis and quality control of the bulk drug. farmaciajournal.com
Method Validation for Robustness and Reproducibility in Analytical Chemistry
Analytical method validation is a documented process that demonstrates that a procedure is suitable for its intended purpose. nih.gov Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and sensitivity. nih.govsemanticscholar.org
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for defining the sensitivity of an analytical method. juniperpublishers.com The LOD is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, by the procedure. juniperpublishers.combitesizebio.com The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. juniperpublishers.combitesizebio.com
These limits are often determined based on the signal-to-noise (S/N) ratio or the parameters of the calibration curve. sepscience.com For the S/N approach, the ICH suggests a ratio of 3:1 for LOD and 10:1 for LOQ. sepscience.com
For Sulbenicillin, a validated HPLC method reported a specific detection limit, demonstrating the method's sensitivity for impurity analysis. researchgate.net
Table 3: Reported Sensitivity Parameters for Sulbenicillin Analysis
| Parameter | Value | Method | Source |
|---|
| Limit of Detection (LOD) | 1.8 ng | HPLC | researchgate.net |
Establishing the LOD and LOQ is a mandatory part of method validation, especially for impurity determination, ensuring that even trace amounts of potentially harmful substances can be reliably controlled. bitesizebio.com
Evaluation of Accuracy, Precision, and Linearity
The validation of an analytical method ensures that it provides consistent, reliable, and accurate data. According to international guidelines, key parameters that must be evaluated include accuracy, precision, and linearity.
Accuracy
The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is a measure of the method's trueness. Accuracy is typically determined by applying the analytical procedure to an analyte of known purity or by recovery studies, where a known amount of the analyte is added to a sample matrix.
For the determination of the D(-)-sulbenicillin sodium enantiomer, a crucial component of the active substance, an HPLC-Mass Spectrometry (MS) method demonstrated high accuracy. The average recovery rate was found to be 99.98% across three different concentration levels, with a relative standard deviation (RSD) of 0.30% for nine determinations, indicating a high degree of trueness for the method. researchgate.net
Table 1: Illustrative Accuracy Data for D(-)-Sulbenicillin Sodium by HPLC-MS
| Concentration Level | Number of Samples (n) | Mean Recovery (%) | %RSD |
|---|---|---|---|
| Low | 3 | 99.85 | 0.32 |
| Medium | 3 | 100.05 | 0.28 |
| High | 3 | 99.94 | 0.31 |
This table is illustrative, based on reported findings for the D(-)-sulbenicillin sodium enantiomer. researchgate.net
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the variance, standard deviation, or relative standard deviation (RSD) of a series of measurements. Precision is considered at two levels:
Repeatability (Intra-assay precision): This expresses the precision under the same operating conditions over a short interval of time.
Intermediate Precision: This expresses within-laboratory variations, such as on different days, with different analysts, or with different equipment.
In the analysis of related substances in Sulbenicillin by HPLC, a method showed a repeatability RSD of 3.67% for six replicate measurements, demonstrating an acceptable level of precision for this specific application. researchgate.net
Table 2: Illustrative Precision Data for Sulbenicillin (disodium) Analysis
| Precision Level | Parameter | Acceptance Criteria | Result |
|---|---|---|---|
| Repeatability | %RSD (n=6) | ≤ 5.0% | 3.67% |
| Intermediate Precision | |||
| Analyst 1 / Day 1 | %RSD (n=6) | ≤ 5.0% | 3.75% |
| Analyst 2 / Day 2 | %RSD (n=6) | ≤ 5.0% | 4.10% |
This table is illustrative, combining reported repeatability data researchgate.net with typical expectations for intermediate precision.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of dilutions of a standard solution and assessing the relationship between concentration and instrument response. A linear relationship is often confirmed by calculating the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1.
For the determination of related substances in Sulbenicillin, an HPLC method demonstrated excellent linearity over a concentration range of 2.75 to 110 mg/L, with a correlation coefficient (r) of 0.9999. researchgate.net Similarly, the HPLC-MS method for the D(-)-sulbenicillin sodium enantiomer showed a good linear relationship in the concentration range of 1.03 to 51.90 µg/mL, with a correlation coefficient (r) of 0.9997. researchgate.net
Table 3: Illustrative Linearity Data for Sulbenicillin (disodium) Analysis by HPLC
| Concentration Range | Regression Equation | Correlation Coefficient (r) |
|---|---|---|
| 2.75 - 110 mg/L | y = 15432x + 125.6 | 0.9999 |
This table is illustrative, based on reported linearity findings for related substances and the D(-)-sulbenicillin sodium enantiomer. researchgate.net The regression equations are representative examples.
Environmental Fate and Degradation Pathways
Chemical Degradation Mechanisms in Aquatic and Soil Environments
The chemical stability of antibiotics in the environment is a key determinant of their persistence and potential for long-term effects. Hydrolysis and oxidation are the primary abiotic degradation pathways for many pharmaceuticals, including β-lactam antibiotics, in soil and water.
Hydrolytic Degradation Kinetics and Identification of Cleavage Products
Hydrolysis, the cleavage of chemical bonds by the addition of water, is a significant degradation pathway for β-lactam antibiotics due to the strained β-lactam ring. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.
Table 1: Potential Hydrolytic Degradation Products of Penicillin Antibiotics (Note: This table is based on general penicillin degradation and not specific to Sulbenicillin)
| Parent Compound | Potential Cleavage Products | Reference |
|---|---|---|
| Amoxicillin | Amoxicillin penicilloic acid, Amoxicillin penilloic acid | nih.gov |
Oxidative Transformation Pathways and Reactive Species Involvement
Oxidative degradation, driven by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), can be a significant transformation pathway for antibiotics in the environment researchgate.netnih.govnih.gov. These reactive species are naturally present in sunlit surface waters and can be generated through various photochemical and biological processes.
Specific research on the oxidative transformation of Sulbenicillin (B1681181) in environmental settings is scarce. However, studies on sulfonamide antibiotics have shown that •OH reactions can lead to multi-site hydroxylation, while ¹O₂ oxidation tends to occur at the amino moiety researchgate.net. For penicillins, one-electron reduction can lead to the formation of ketyl radicals, which are reducing agents that can interact with other molecules mdpi.com. Bactericidal antibiotics, in general, have been shown to promote the formation of ROS in mammalian cells through mitochondrial dysfunction, which could have implications for their environmental interactions nih.gov.
Photolytic Degradation Studies and Environmental Photochemistry
Photolysis, or degradation by light, is another critical abiotic process that can influence the fate of antibiotics in the environment, particularly in surface waters and on soil surfaces nih.gov.
Impact of Light Exposure on Sulbenicillin Stability and Transformation Products
Direct photolysis occurs when a molecule absorbs light and undergoes a transformation. Indirect photolysis involves other substances in the water, such as dissolved organic matter, which absorb light and produce reactive species that then degrade the antibiotic.
While specific photolytic studies on Sulbenicillin are not widely reported, research on other β-lactam antibiotics demonstrates their susceptibility to photodegradation. For instance, amoxicillin has been shown to degrade under sunlight, with the formation of products like AMX-S-oxide nih.gov. Photodegradation of sulfonamides under simulated sunlight has been shown to proceed via cleavage of the sulfonamide bond and SO₂ extrusion nih.gov. The efficiency of photodegradation can be enhanced by the presence of photosensitizers or through photocatalysis using materials like TiO₂ and ZnO doi.orgnih.gov.
Elucidation of Photodegradation Reaction Pathways
The pathways of photodegradation can be complex, leading to a variety of transformation products. For sulfonamides, two major formation pathways have been identified: cleavage of the sulfonamide bond and SO₂ extrusion nih.gov. The specific functional groups on an antibiotic molecule will largely determine its photodecomposition reactions, which can include oxidation, hydrolysis, and rearrangement veeprho.com. The by-products of photodegradation may sometimes exhibit higher toxicity than the parent compound, highlighting the importance of understanding these pathways doi.org.
Microbiological Interactions and Synergy Research in Vitro/non Clinical
Comprehensive In Vitro Antimicrobial Spectrum Analysis
Sulbenicillin (B1681181), a semisynthetic penicillin, demonstrates a broad spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria. doi.orgncats.io Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan chains. patsnap.compatsnap.com This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death. patsnap.comwikipedia.org
Activity Against Defined Gram-Positive Bacterial Isolates
In vitro studies have established the efficacy of sulbenicillin against various Gram-positive bacteria. It shows potent activity against strains of staphylococci, including those resistant to penicillin G. doi.org Its effectiveness extends to other Gram-positive organisms such as Streptococcus pyogenes, Streptococcus agalactiae, and Streptococcus pneumoniae. nih.gov Furthermore, it demonstrates activity against anaerobic Gram-positive bacteria, including Peptostreptococcus spp., Propionibacterium spp., and Clostridium spp. nih.gov
Activity Against Defined Gram-Negative Bacterial Isolates, particularly Pseudomonas aeruginosa and Enterobacteriaceae
Sulbenicillin exhibits significant in vitro activity against a range of Gram-negative bacteria, most notably Pseudomonas aeruginosa and members of the Enterobacteriaceae family. doi.orgncats.iopatsnap.com Research has shown its efficacy against clinically isolated strains of Escherichia coli, Proteus vulgaris, and Proteus mirabilis, with moderate activity observed against Proteus morganii. doi.org
Studies comparing sulbenicillin to other β-lactam antibiotics have found it to have better antimicrobial activity against both mucoid and non-mucoid strains of P. aeruginosa than carbenicillin (B1668345). ncats.ionih.gov While its activity may be somewhat lower than piperacillin (B28561) and cefotaxime, it is less affected by the inoculum size and has a more favorable minimum bactericidal concentration (MBC) to minimum inhibitory concentration (MIC) ratio. ncats.ionih.gov The presence of a sulfo group on its acyl side chain provides stability against certain β-lactamases produced by P. aeruginosa. psu.edu However, its activity can be impacted by the overexpression of efflux pumps like MexXY-OprA in P. aeruginosa. mdpi.comnih.gov
**Table 1: Comparative In Vitro Activity of Sulbenicillin and Other Antibiotics Against *Pseudomonas aeruginosa***
| Antibiotic | MIC (µg/mL) |
|---|---|
| Sulbenicillin | 200.0 |
| Cefsulodin | 6.3 |
| Gentamicin (B1671437) | 12.5 |
Data derived from in vivo studies reflecting in vitro susceptibility. psu.edu
Synergistic and Antagonistic Interactions with Other Antimicrobial Agents in Defined Cultures
The combination of sulbenicillin with other antimicrobial agents, particularly aminoglycosides, has been a subject of significant research to enhance therapeutic efficacy and combat resistant bacteria. patsnap.com
Mechanistic Studies of Combination Effects with Aminoglycosides (e.g., Dibekacin)
The synergistic interaction between sulbenicillin and the aminoglycoside dibekacin (B1670413) against Pseudomonas aeruginosa has been well-documented. wikipedia.orgloinc.org Electron microscopy studies have revealed that this combination leads to severe disruption of the bacterial cell wall, even at sub-inhibitory concentrations of the individual drugs. This enhanced bactericidal effect is a hallmark of the synergistic relationship. The combination acts by initially causing the elongation of bacterial cells, followed by the lysis of the peptidoglycan layer, leading to spheroplast formation while much of the outer membrane remains intact. ncats.io
Molecular Basis of Combined Antimicrobial Action
The molecular foundation for the synergy between penicillins like sulbenicillin and aminoglycosides is believed to stem from the initial damage to the bacterial cell wall caused by the β-lactam. jst.go.jp Sulbenicillin, by inhibiting peptidoglycan synthesis, increases the permeability of the bacterial cell wall. patsnap.compatsnap.com This increased permeability facilitates the entry of the aminoglycoside into the bacterial cell, allowing it to reach its ribosomal target and inhibit protein synthesis more effectively. This two-pronged attack on essential cellular processes results in a potent bactericidal outcome. In vitro studies have shown a chemical interaction between sulbenicillin and various aminoglycosides, including gentamicin and tobramycin, which can lead to the formation of a less active complex. jst.go.jp This suggests that the timing and conditions of combination are crucial.
Influence of Microenvironmental Factors on In Vitro Antimicrobial Activity
The in vitro effectiveness of sulbenicillin can be influenced by various factors within the microenvironment of the bacterial culture.
One significant factor is pH. Sulbenicillin has been shown to maintain its antimicrobial activity over a pH range of 5.5 to 8.5. Notably, it demonstrates superior performance in acidic conditions compared to carbenicillin, with a MIC of 64 μg/mL at pH 5.5, whereas carbenicillin's MIC is 128 μg/mL under the same conditions.
The size of the bacterial inoculum can also impact the measured activity of sulbenicillin, although it is reported to be less affected by this variable compared to some other β-lactams like piperacillin and cefotaxime. doi.orgncats.ionih.gov Additionally, the presence of bacterial enzymes, specifically β-lactamases, can reduce the activity of sulbenicillin, although it is relatively stable against staphylococcal penicillinase. doi.org
Impact of pH and Bacterial Inoculum Size on Efficacy
The effectiveness of Sulbenicillin is influenced by the physicochemical conditions of the test environment, specifically pH and the density of the bacterial population (inoculum size).
Detailed Research Findings:
In vitro studies demonstrate that Sulbenicillin maintains its antibacterial activity across a broad pH range, from 5.5 to 8.5. This characteristic is particularly advantageous in acidic environments, where it shows superior performance compared to other penicillins like carbenicillin. For instance, at a pH of 5.5, the minimum inhibitory concentration (MIC) of Sulbenicillin against Pseudomonas aeruginosa is reported to be 64 μg/mL, whereas carbenicillin is less effective with a MIC of 128 μg/mL under the same acidic conditions.
The size of the bacterial inoculum also modulates the antibiotic's activity. Research indicates that Sulbenicillin's efficacy is somewhat influenced by the inoculum density, showing stronger activity at a lower inoculum, particularly in an acidic pH environment. doi.org However, it is considered less affected by the inoculum effect than other β-lactam antibiotics such as piperacillin and cefotaxime. nih.gov Sulbenicillin has been shown to maintain its efficacy even at high bacterial densities, up to 10⁸ Colony Forming Units (CFU)/mL. This resilience to the inoculum effect is a significant feature, suggesting its potential utility in infections characterized by high bacterial loads.
**Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC) of Sulbenicillin vs. Carbenicillin against *Pseudomonas aeruginosa***
Compound pH Level MIC (μg/mL) Reference Sulbenicillin (disodium) 5.5 64 Carbenicillin 5.5 128
Role of Defined Culture Media Composition in Antimicrobial Susceptibility
The composition of the culture medium is a critical variable in antimicrobial susceptibility testing (AST), as its components can interact with the antibiotic or affect bacterial growth, thereby influencing test outcomes. nih.govnih.gov Standardized media, such as Mueller-Hinton agar, are typically used to ensure reproducibility. uniba.sk Factors like cation concentration can chelate certain antibiotics, and the presence of supplements can alter bacterial metabolism and antibiotic susceptibility. nih.gov
Detailed Research Findings:
For Sulbenicillin, studies have indicated that its antibacterial activity is notably stable across different testing environments. Research has found that its efficacy is not significantly influenced by the choice of test media or by the addition of horse serum to the medium. doi.org This suggests that Sulbenicillin's intrinsic activity is robust and less prone to interference from common components found in various laboratory growth media, a favorable characteristic for consistent and reliable susceptibility testing. doi.org
In Vitro Investigations of Interactions with Bacterial Biofilms
Bacterial biofilms are structured communities of microbial cells encased in a self-produced extracellular polymeric substance (EPS) matrix. googleapis.com This mode of growth confers significant protection against antimicrobial agents, making biofilm-associated infections notoriously difficult to treat.
Assessment of Efficacy Against Biofilm-Associated Bacterial Populations
A comprehensive review of available scientific literature indicates a lack of specific studies investigating the in vitro efficacy of Sulbenicillin against established bacterial biofilms. While research has been conducted on its activity against mucoid strains of P. aeruginosa, which are known for their excessive polysaccharide production similar to biofilms, direct assessments of Sulbenicillin's ability to inhibit biofilm formation (Minimal Biofilm Inhibitory Concentration, MBIC) or eradicate pre-formed biofilms (Minimum Biofilm Eradication Concentration, MBEC) are not present in the reviewed literature. nih.gov
Elucidation of Molecular Mechanisms Governing Biofilm Penetration and Disruption
Consistent with the gap in efficacy data, there is no specific research available that elucidates the molecular mechanisms by which Sulbenicillin might penetrate and disrupt the complex architecture of bacterial biofilms. General mechanisms of biofilm resistance to β-lactam antibiotics include the physical barrier presented by the EPS matrix, which can limit drug diffusion, and the altered metabolic state of bacteria within the biofilm. googleapis.comnih.gov However, studies detailing Sulbenicillin's specific interactions with the EPS, its ability to bypass these defenses, or its activity against dormant persister cells within biofilms have not been identified in the current body of scientific literature.
Q & A
Basic: What standardized protocols are recommended for determining the minimum inhibitory concentration (MIC) of Sulbenicillin disodium against common pathogens?
Methodological Answer:
- Use CLSI or EUCAST guidelines for broth microdilution or agar dilution assays.
- Control variables:
- Validate results with quality control strains (e.g., E. coli ATCC 25922).
- Document protocols in replicable detail, including media preparation and incubation conditions .
Basic: What analytical methods are validated for quantifying Sulbenicillin disodium in plasma during pharmacokinetic studies?
Methodological Answer:
- HPLC-UV or LC-MS/MS are preferred for sensitivity and specificity.
- Validate parameters per ICH guidelines:
- Include internal standards (e.g., cephalosporin analogs) to control for matrix effects.
- Store samples at -80°C to prevent degradation .
Advanced: How can researchers resolve contradictions in reported MIC values of Sulbenicillin disodium across studies?
Methodological Answer:
Conduct a systematic review using PRISMA guidelines to identify confounding variables .
Analyze methodological differences:
Replicate experiments under harmonized conditions using a centralized lab .
Apply meta-analysis (e.g., random-effects model) to quantify heterogeneity .
Advanced: What experimental frameworks are suitable for investigating Sulbenicillin disodium’s renal clearance mechanisms in diverse populations?
Methodological Answer:
- Population Pharmacokinetic (PopPK) Modeling :
- Use NONMEM or Monolix for nonlinear mixed-effects analysis.
- Address inter-individual variability via covariates (age, weight, CYP enzyme activity) .
Advanced: How can structural modifications to Sulbenicillin disodium improve β-lactamase stability?
Methodological Answer:
Structure-Activity Relationship (SAR) Studies :
Molecular Docking :
In Vitro Stability Assays :
Prioritize candidates with < 20% hydrolysis after 1 hour.
Basic: What literature review strategies are effective for identifying gaps in Sulbenicillin disodium research?
Methodological Answer:
- Use SciFinder or Reaxys to filter patents and journals (1945–present) .
- Apply search terms: “Sulbenicillin disodium AND (resistance OR pharmacokinetics)”.
- Categorize findings into conceptual buckets:
- Prioritize peer-reviewed articles over conference abstracts .
Advanced: How should researchers design stability studies for Sulbenicillin disodium under varying storage conditions?
Methodological Answer:
- ICH Q1A Guidelines :
- Monitor degradation via:
- Compare results to disodium phosphate stability data (24-month shelf life at 25°C) .
Basic: What ethical considerations are critical when designing clinical trials for Sulbenicillin disodium?
Methodological Answer:
- Submit protocols to Institutional Review Boards (IRBs) for approval .
- Use PICO framework to define:
- Ensure informed consent forms avoid technical jargon .
Advanced: How can computational models predict Sulbenicillin disodium’s efficacy in polymicrobial infections?
Methodological Answer:
- Develop in silico pharmacokinetic/pharmacodynamic (PK/PD) models :
- Use MATLAB or R to simulate time-kill curves under dual-pathogen conditions.
- Validate with in vitro biofilm models (e.g., Calgary Biofilm Device) .
Advanced: What statistical approaches are robust for analyzing Sulbenicillin disodium’s synergistic effects with β-lactamase inhibitors?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
